molecular formula C10H18ClNO2 B2612887 Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride CAS No. 1983157-41-0

Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride

Cat. No.: B2612887
CAS No.: 1983157-41-0
M. Wt: 219.71
InChI Key: AMBMLYMXCBNDFK-UHFFFAOYSA-N
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Description

Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. It is known for its unique spirocyclic structure, which consists of a nitrogen-containing azaspiro ring fused with an octane ring. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride typically involves the reaction of ethyl chloroformate with 6-azaspiro[2.5]octane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential hazards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an ethyl ester group and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H18_{18}ClNO2_2
  • CAS Number : 1983157-41-0
  • Molecular Weight : 219.71 g/mol

The compound features a spirocyclic structure that integrates an azaspiro ring with an octane framework, which contributes to its distinct chemical properties and biological activities.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows it to bind effectively, potentially inhibiting enzymatic activity and modulating receptor functions. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It has been investigated for its ability to interact with neurotransmitter receptors, particularly in the context of neuropsychiatric disorders.

Biological Activity

Research has indicated that this compound possesses various biological activities, notably:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential for use in antimicrobial therapies .
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting a potential role in cancer treatment .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
6-Azaspiro[2.5]octane hydrochlorideSimilar spirocyclic structure without ethyl esterPotentially similar biological activity
Methyl 6-azaspiro[2.5]octane-1-carboxylateMethyl ester group instead of ethylInvestigated for similar applications
6-Azaspiro[2.5]octane-1-carboxylic acidContains a carboxylic acid functional groupExplored for different reactivity
6-tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylateIncorporates a tert-butyl groupPotential neuroprotective effects

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity :
    • A study demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties :
    • In vitro assays revealed that this compound could reduce the viability of various cancer cell lines by inducing apoptosis .
  • Neuropharmacological Effects :
    • Research indicated that the compound may act as a modulator of metabotropic glutamate receptors, which are implicated in several neuropsychiatric disorders .

Properties

IUPAC Name

ethyl 6-azaspiro[2.5]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)8-7-10(8)3-5-11-6-4-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBMLYMXCBNDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1983157-41-0
Record name ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
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